
4-Fluoro-1-nitro-2-(trichloromethoxy)benzene
Overview
Description
4-Fluoro-1-nitro-2-(trichloromethoxy)benzene is an organic compound characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a trichloromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1-nitro-2-(trichloromethoxy)benzene typically involves the nitration of 4-fluoro-2-(trichloromethoxy)benzene. This process requires careful control of reaction conditions, including temperature and the use of nitrating agents such as nitric acid and sulfuric acid.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale nitration reactions. The process involves the use of specialized reactors to maintain optimal conditions and ensure the safety and efficiency of the production.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1-nitro-2-(trichloromethoxy)benzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reduction reactions can be carried out using reducing agents such as iron and hydrochloric acid.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of halogenated derivatives.
Scientific Research Applications
4-Fluoro-1-nitro-2-(trichloromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of biological systems and pathways.
Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its reactivity and interaction with biological molecules. The exact mechanism of action may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene
4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-fluoro-1-nitro-2-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-6-3-4(11)1-2-5(6)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQBBEUBEVQMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(Cl)(Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1402131.png)
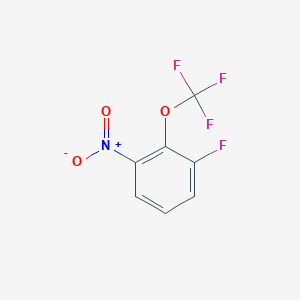
![ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402133.png)
![Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1402135.png)

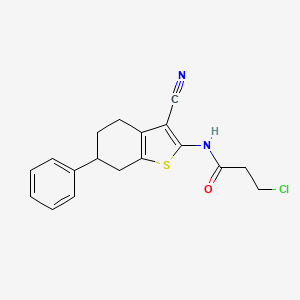
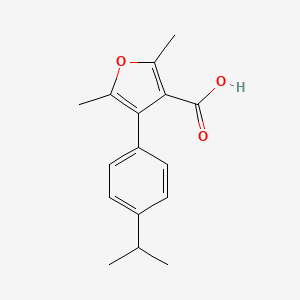
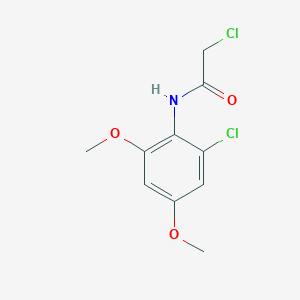
![4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1402146.png)
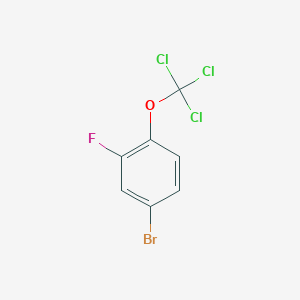
![2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402148.png)

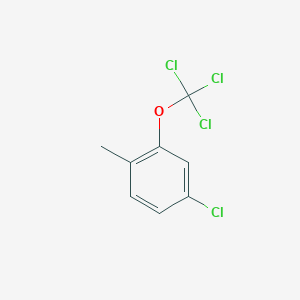
![1-Bromo-2-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402153.png)
